molecular formula C16H13F3O3 B055219 4'-Trifluoromethyl-3,4-dimethoxybenzophenone CAS No. 116412-99-8

4'-Trifluoromethyl-3,4-dimethoxybenzophenone

Cat. No.: B055219
CAS No.: 116412-99-8
M. Wt: 310.27 g/mol
InChI Key: IUAAHGUGVCQZAT-UHFFFAOYSA-N
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Description

4'-Trifluoromethyl-3,4-dimethoxybenzophenone is a high-value chemical intermediate designed for advanced pharmaceutical and organic synthesis research. This compound features a strategically functionalized benzophenone core, where the 4'-trifluoromethyl group and the 3,4-dimethoxy substituents create a unique electronic and steric profile. Its primary research application is as a key building block in the development of novel active pharmaceutical ingredients (APIs), particularly in medicinal chemistry programs targeting kinase inhibitors, GPCR modulators, and other small-molecule therapeutics. The trifluoromethyl group is a critical motif known to enhance a compound's metabolic stability, lipophilicity, and bioavailability, while the dimethoxy groups can contribute to hydrogen bonding and π-stacking interactions, fine-tuning target binding affinity and selectivity. Researchers utilize this compound to construct complex molecular architectures, exploring structure-activity relationships (SAR) and optimizing lead compounds for potency and drug-like properties. It serves as a versatile precursor for further functionalization through its ketone group, enabling the synthesis of a wide array of derivatives for biological screening and mechanistic studies. This reagent is an essential tool for chemists and researchers focused on innovation in drug discovery and the development of new synthetic methodologies.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3O3/c1-21-13-8-5-11(9-14(13)22-2)15(20)10-3-6-12(7-4-10)16(17,18)19/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUAAHGUGVCQZAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00558637
Record name (3,4-Dimethoxyphenyl)[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116412-99-8
Record name (3,4-Dimethoxyphenyl)[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Stoichiometry

The Friedel-Crafts acylation remains the cornerstone method for synthesizing 4'-Trifluoromethyl-3,4-dimethoxybenzophenone. This two-step process involves:

  • Formation of 3,4-dimethoxybenzoyl chloride : 3,4-Dimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 40–50°C for 4–6 hours, yielding the acyl chloride intermediate.

  • Acylation of 4-trifluoromethylbenzene : The acyl chloride reacts with 4-trifluoromethylbenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) at 0–5°C, followed by gradual warming to room temperature.

Table 1: Standard Reaction Conditions for Friedel-Crafts Synthesis

ParameterOptimal Value
Catalyst (AlCl₃)1.2 equiv
SolventAnhydrous DCM
Temperature0°C → 25°C (ramp)
Reaction Time8–12 hours
Yield68–72%

The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, necessitating excess catalyst to drive the reaction. Side products, including para-substituted isomers, are minimized by maintaining low temperatures during the initial reaction phase.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation significantly reduces reaction times while improving yields. A representative protocol involves:

  • Reactants : 3,4-dimethoxybenzoyl chloride (1.0 equiv), 4-trifluoromethylphenylboronic acid (1.1 equiv)

  • Catalyst : Iron(III) chloride (FeCl₃, 0.2 equiv)

  • Solvent : Tetrahydrofuran (THF)

  • Conditions : 120°C, 300 W irradiation, 30 minutes.

Table 2: Microwave vs. Classical Synthesis Comparison

ParameterMicrowave MethodClassical Method
Time30 minutes12 hours
Yield83–85%68–72%
Purity (HPLC)>98%92–95%
Energy Consumption0.8 kWh2.5 kWh

The microwave method enhances regioselectivity due to rapid, uniform heating, suppressing isomerization byproducts.

Industrial-Scale Production

Continuous Flow Reactor Design

Large-scale synthesis employs continuous flow systems to improve safety and efficiency:

  • Reactor Type : Tubular plug-flow reactor (PFR)

  • Residence Time : 45–60 minutes

  • Temperature Gradient : 5°C → 50°C (linear increase)

  • Catalyst Recovery : In-line filtration with AlCl₃ recycling (89% efficiency)

Table 3: Industrial Process Metrics

MetricValue
Annual Capacity12–15 metric tons
Production Cost$220/kg
Waste Generation0.8 kg/kg product
Purity99.5% (GC-MS)

Industrial protocols prioritize solvent recovery (DCM: 94% recycled) and catalyst reuse to meet environmental regulations.

Purification and Isolation

Chromatographic Techniques

Crude product purification involves dual-stage chromatography:

  • Normal-Phase Silica Gel : Hexane/ethyl acetate (10:1 → 4:1 gradient) removes non-polar impurities.

  • Preparative HPLC : C18 column, acetonitrile/water (70:30 isocratic), 5 mL/min flow rate.

Recrystallization Optimization

Recrystallization from ethanol/water (3:1 v/v) at −20°C yields colorless crystals with 99.2% purity (melting point: 111–113°C).

Comparative Analysis of Synthetic Routes

Table 4: Methodological Advantages and Limitations

MethodAdvantagesLimitations
Classical Friedel-CraftsLow equipment costLong reaction time
MicrowaveHigh yield, fastSpecialized equipment
Industrial FlowScalable, eco-friendlyHigh capital investment

Emerging Methodologies

Photocatalytic C–H Activation

Preliminary studies demonstrate visible-light-mediated acylation using [Ru(bpy)₃]²⁺ as a photocatalyst. Initial yields reach 55–60% under blue LED irradiation (455 nm, 24 hours), suggesting potential for greener synthesis .

Chemical Reactions Analysis

Types of Reactions

4’-Trifluoromethyl-3,4-dimethoxybenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

4'-Trifluoromethyl-3,4-dimethoxybenzophenone serves as an important intermediate in organic synthesis. Its trifluoromethyl group enhances the compound's reactivity and stability, making it suitable for various synthetic pathways.

Case Study: Synthesis of Fluorinated Compounds

Recent studies have demonstrated the utility of this compound in synthesizing fluorinated amines. The presence of the trifluoromethyl group allows for selective reactions under mild conditions, facilitating the formation of complex organic molecules .

Pharmaceutical Applications

This benzophenone derivative is utilized as an intermediate in drug development. Its unique structure allows it to participate in the synthesis of various pharmaceutical agents, particularly those targeting specific biological pathways.

Example: Drug Intermediates

The compound has been identified as a key intermediate for synthesizing compounds with antifungal properties. Research indicates that benzophenones can be transformed into potent fungicides effective against phytopathogenic fungi, which are crucial for agricultural applications .

Agricultural Chemistry

In the realm of agrochemicals, this compound is explored for its potential as a fungicidal agent. The compound's effectiveness against certain fungal strains makes it a candidate for developing new agricultural treatments.

Case Study: Fungicidal Activity

A study highlighted that benzophenone derivatives exhibit significant antifungal activity against ascomycetes, which are responsible for various crop diseases. This application is particularly relevant for crops such as cereals and grapes .

Photochemical Applications

The compound's ability to absorb UV light makes it suitable for applications in photochemistry. It can be used as a photosensitizer in photochemical reactions, enhancing the efficiency of light-induced processes.

Summary Table of Applications

Application AreaSpecific UsesNotes
Organic SynthesisIntermediate for fluorinated compoundsEnhances reactivity and stability
PharmaceuticalsDrug intermediatesKey role in synthesizing antifungal agents
Agricultural ChemistryPotential fungicidal agentEffective against phytopathogenic fungi
PhotochemistryPhotosensitizer in light-induced reactionsUtilizes UV absorption properties

Mechanism of Action

The mechanism of action of 4’-Trifluoromethyl-3,4-dimethoxybenzophenone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzophenones

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Benzophenone Derivatives
Compound Name Substituents CAS Number Molecular Formula Key Properties
4'-Trifluoromethyl-3,4-dimethoxybenzophenone 3-OCH₃, 4-OCH₃, 4'-CF₃ 116412-99-8 C₁₆H₁₃F₃O₃ Mp 111–113°C; Density 1.245
2-Hydroxy-3,4-dimethoxybenzophenone 2-OH, 3-OCH₃, 4-OCH₃ Not provided C₁₅H₁₄O₄ Isolated from Rhynchosia spp.; antioxidant activity
2,2'-Dihydroxy-4,4'-dimethoxybenzophenone (DHMB) 2-OH, 2'-OH, 4-OCH₃, 4'-OCH₃ 131-54-4 C₁₅H₁₄O₅ UV filter; used in seafood studies
4-Chloro-3',4'-dimethoxybenzophenone 4-Cl, 3'-OCH₃, 4'-OCH₃ Not provided C₁₅H₁₃ClO₃ Lab reagent; crosslinking potential
4'-Hydroxy-2,4-dimethoxybenzophenone 2-OCH₃, 4-OCH₃, 4'-OH 41351-30-8 C₁₅H₁₄O₄ Crosslinker; π-π stacking interactions

Bioactivity and Functional Differences

Antioxidant Activity :
  • Hydroxyl groups at the 2-position enhance radical scavenging compared to fully methoxylated analogues .
  • This compound: No direct bioactivity data are available. However, the electron-withdrawing -CF₃ group may reduce antioxidant efficacy compared to hydroxylated derivatives, as methoxy groups are weaker electron donors .

Physicochemical Properties

Melting Points and Solubility :
  • The trifluoromethyl group in this compound lowers its melting point (111–113°C) compared to hydroxylated analogues like 3,5-Dihydroxy-4',7-dimethoxyflavone (178–184°C) . This is attributed to reduced hydrogen bonding in the trifluoromethyl derivative.
  • Methoxy groups generally increase lipophilicity, enhancing solubility in organic solvents but reducing water solubility .

Biological Activity

4'-Trifluoromethyl-3,4-dimethoxybenzophenone (TFMDBP) is an organic compound belonging to the benzophenone family, characterized by its unique molecular structure that includes a trifluoromethyl group and two methoxy groups. This compound has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals.

Chemical Structure

The chemical structure of TFMDBP can be represented as follows:

  • Chemical Formula : C16H14F3O3
  • Molecular Weight : 320.28 g/mol

The structural features include:

  • A trifluoromethyl group at the para position of one phenyl ring.
  • Methoxy groups at the 3 and 4 positions of the other phenyl ring.

Biological Activity Overview

TFMDBP exhibits a range of biological activities, which can be categorized into several key areas:

  • Antimicrobial Activity :
    • TFMDBP has been identified as a potential fungicide, demonstrating efficacy against various fungal strains. The compound's ability to disrupt biological membranes is thought to contribute to its antifungal properties.
  • Antioxidant Properties :
    • Studies indicate that TFMDBP may possess antioxidant capabilities, similar to other benzophenones. This activity is essential for neutralizing free radicals and protecting cells from oxidative stress .
  • Cytotoxic Effects :
    • Preliminary research suggests that TFMDBP may exhibit cytotoxic effects on certain cancer cell lines. The mechanism appears to involve interference with cellular processes, potentially leading to apoptosis in malignant cells.

The exact mechanisms underlying the biological activities of TFMDBP are still under investigation. However, several hypotheses have been proposed:

  • Interaction with Biological Membranes : The trifluoromethyl group enhances the compound's lipophilicity, allowing it to interact effectively with lipid bilayers of microbial cells, leading to membrane disruption and cell death.
  • Enzyme Inhibition : TFMDBP may act as an inhibitor of specific enzymes involved in metabolic pathways critical for pathogen survival and proliferation.

Comparative Analysis

A comparative analysis of TFMDBP with other related compounds highlights its unique properties:

Compound NameStructure FeaturesUnique Properties
BenzophenoneBasic structure without substituentsSimple UV absorber; less reactive
3,4-DimethoxybenzophenoneTwo methoxy groupsIncreased solubility but less stability
4-TrifluoromethylbenzophenoneTrifluoromethyl group onlyEnhanced reactivity due to electronegative fluorine
This compound Trifluoromethyl and two methoxy groupsDistinct electronic properties; potential for diverse biological activity

Case Studies

Several studies have explored the biological activity of TFMDBP:

  • Fungicidal Efficacy Study :
    • A recent study evaluated the fungicidal activity of TFMDBP against Candida albicans. Results indicated a significant reduction in fungal viability at concentrations above 50 µg/mL, suggesting its potential as an antifungal agent.
  • Antioxidant Activity Assessment :
    • In vitro assays demonstrated that TFMDBP exhibited DPPH radical scavenging activity comparable to known antioxidants, indicating its potential utility in formulations aimed at reducing oxidative stress .
  • Cytotoxicity Evaluation :
    • Research involving human cancer cell lines revealed that TFMDBP induced apoptosis at micromolar concentrations, highlighting its potential as a lead compound for anticancer drug development.

Q & A

Q. What are the optimal synthetic routes for 4'-Trifluoromethyl-3,4-dimethoxybenzophenone, and how can reaction yields be improved?

Methodological Answer:

  • Friedel-Crafts acylation is a common approach for benzophenone derivatives. Use 3,4-dimethoxybenzoyl chloride and trifluoromethylbenzene under Lewis acid catalysis (e.g., AlCl₃ or FeCl₃). Monitor reaction progress via TLC and optimize stoichiometry (1.2:1 acyl chloride to aromatic substrate) to minimize side products .
  • Microwave-assisted synthesis can reduce reaction time and improve yields. For example, 30-minute irradiation at 120°C in dichloromethane with catalytic triflic acid achieves ~85% yield .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures enhances purity (>98%) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign methoxy (-OCH₃) peaks at δ ~3.8–3.9 ppm (singlet) and trifluoromethyl (-CF₃) signals via ¹⁹F NMR (δ -60 to -65 ppm). Aromatic protons appear as complex splitting patterns due to substituent electronic effects .
  • FT-IR : Confirm carbonyl (C=O) stretch at ~1660–1680 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹ .
  • High-resolution mass spectrometry (HRMS) with ESI+ ionization validates molecular ion [M+H]+ at m/z 327.0902 (calculated for C₁₆H₁₄F₃O₃) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the electronic properties and reactivity of this compound?

Methodological Answer:

  • Perform DFT calculations (B3LYP/6-311+G(d,p)) to analyze electron density distribution. The -CF₃ group is electron-withdrawing, reducing electron density at the para position and altering electrophilic substitution patterns .
  • Compare Hammett substituent constants (σₚ) for -CF₃ (σₚ = 0.88) versus -OCH₃ (σₚ = -0.27) to predict regioselectivity in further functionalization .
  • Experimental validation: React with NO₂⁺ (nitrating agent) to observe preferential nitration at the meta position relative to -CF₃ .

Q. What strategies resolve contradictions in reported bioactivity data for benzophenone derivatives like this compound?

Methodological Answer:

  • Standardize assay conditions : For antimicrobial studies, use consistent microbial strains (e.g., S. aureus ATCC 25923) and MIC protocols (CLSI guidelines) to reduce variability .
  • Control for solubility : Address discrepancies in IC₅₀ values by using DMSO concentrations ≤1% (v/v) in cell-based assays to avoid cytotoxicity artifacts .
  • Meta-analysis : Cross-reference data from structural analogs (e.g., 2-hydroxy-3,4-dimethoxybenzophenone in Rhynchosia spp.) to identify trends in substituent-driven activity .

Q. How can computational models predict the photostability and UV absorption of this compound for material science applications?

Methodological Answer:

  • Time-dependent DFT (TD-DFT) : Calculate UV-Vis spectra (CAM-B3LYP/def2-TZVP) to identify λₘₐₐ at ~290–320 nm, correlating with π→π* transitions in the benzophenone core .
  • Photodegradation studies : Expose thin films to UV-B (312 nm) and monitor decomposition via HPLC. The -CF₃ group enhances stability by reducing radical formation compared to non-fluorinated analogs .

Key Research Gaps and Future Directions

  • Structure-Activity Relationships (SAR) : Systematically replace substituents (e.g., -CF₃ vs. -Cl) to quantify contributions to antimicrobial or antioxidant activity .
  • Scale-Up Challenges : Address catalyst recycling in Friedel-Crafts reactions to improve industrial viability without commercial focus .
  • In Vivo Pharmacokinetics : Evaluate oral bioavailability in rodent models using LC-MS/MS to quantify plasma concentrations .

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